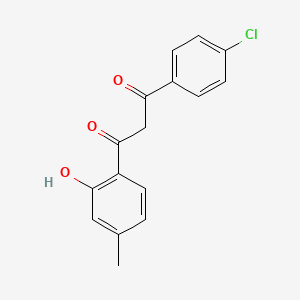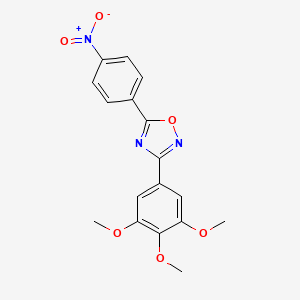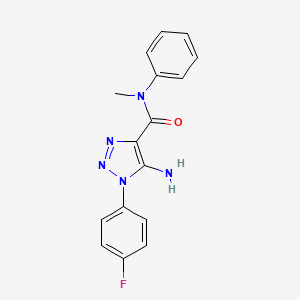
1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione, also known as curcumin, is a natural compound found in turmeric. It has been used in traditional medicine for centuries due to its anti-inflammatory, antioxidant, and anticancer properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications.
作用機序
Curcumin has been shown to have multiple mechanisms of action. It can inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 and lipoxygenase. It can also scavenge free radicals and increase the activity of antioxidant enzymes. Additionally, 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has been shown to modulate signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Curcumin has been shown to have a wide range of biochemical and physiological effects. It can reduce inflammation, oxidative stress, and DNA damage. It can also improve insulin sensitivity, lower cholesterol levels, and improve cardiovascular function. Additionally, 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
Curcumin has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has low toxicity. However, 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has some limitations for lab experiments. It has poor bioavailability and is rapidly metabolized in the body. This can make it difficult to achieve therapeutic concentrations in vivo.
将来の方向性
There are several future directions for research on 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione. One area of interest is the development of 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione analogs with improved bioavailability and pharmacokinetic properties. Another area of interest is the use of 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanisms of action of 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione and its potential therapeutic applications.
合成法
Curcumin can be extracted from turmeric or synthesized in the laboratory. The most common method of synthesis involves the condensation of ferulic acid and vanillin in the presence of a base. This method yields a mixture of 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedioneoids, which can be purified to obtain pure 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione.
科学的研究の応用
Curcumin has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and cardiovascular disease.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-2-7-13(15(19)8-10)16(20)9-14(18)11-3-5-12(17)6-4-11/h2-8,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHUQPIPCRWUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene](/img/structure/B4965901.png)
![(4-biphenylylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4965916.png)


![1-[2-(1-cyclohexen-1-yl)ethyl]-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965942.png)
![1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene](/img/structure/B4965949.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4965954.png)
![N~2~-benzyl-N~1~-(4-isopropylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4965961.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B4965976.png)
![methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate](/img/structure/B4965982.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4965992.png)

![4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4966002.png)
![4-hydroxy-3,3-dimethyl-2-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B4966005.png)